
2,4-Dibromophenol
Overview
Description
2,4-Dibromophenol (2,4-DBP) is a brominated phenolic compound characterized by two bromine atoms substituted at the 2- and 4-positions of the phenol ring. It is naturally synthesized in marine ecosystems, particularly by algae and polychaetes, through enzymatic bromination processes involving chloroperoxidases . 2,4-DBP contributes to the distinct "ocean-like" flavor of seafood and is widely detected in marine organisms, including snails, fish, and sponges . However, it is also associated with anthropogenic activities, serving as a precursor or byproduct of brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs) and halogenated natural products (HNPs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenol typically involves the bromination of phenol. One common method involves adding phenol and a hydrobromic acid solvent into a four-necked flask, cooling the mixture to -15 to -10°C, and then slowly adding a mixture of bromine and hydrobromic acid. The temperature is then raised to 0°C, and the reaction is allowed to proceed for about an hour. After the reaction, the mixture is poured into icy water, and the resulting crude this compound is filtered, washed with icy water, and dried to obtain a white solid .
Industrial Production Methods: The industrial production of this compound follows similar principles but is scaled up for larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of hydrobromic acid and bromine as reagents is common, and the reaction is typically carried out in a controlled environment to minimize environmental impact and ensure safety .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones.
Reduction Reactions: The bromine atoms can be reduced to form phenol derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to substitute the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents such as zinc dust or sodium borohydride can be used to reduce the bromine atoms.
Major Products Formed:
Substitution: Products include various substituted phenols.
Oxidation: Products include quinones.
Reduction: Products include phenol and its derivatives.
Scientific Research Applications
Industrial Applications
1.1 Flame Retardant
2,4-Dibromophenol is widely used as a flame retardant in plastics and textiles. Its effectiveness in reducing flammability makes it a valuable additive in materials prone to ignition. Studies have shown that DBP can significantly enhance the fire resistance of polymers by inhibiting combustion processes .
1.2 Wood Preservative
DBP is also employed as a wood preservative , protecting timber from microbial degradation and insect infestation. Its antimicrobial properties contribute to the longevity of wood products in various environments .
Environmental Applications
2.1 Metabolism Studies in Plants
Recent research has focused on the metabolism of this compound in plants, highlighting its uptake and transformation within agricultural systems. A study utilized plant callus cultures to identify metabolites of DBP, revealing that it is rapidly metabolized into several compounds after exposure . This research is crucial for assessing the dietary risks associated with DBP contamination in crops.
2.2 Disinfection Byproducts
DBP has been identified as a significant disinfection byproduct (DBP) in chlorinated drinking water. Its presence raises concerns regarding potential health impacts, including carcinogenic effects and reproductive issues linked to long-term exposure . Understanding the formation and regulation of DBPs like this compound is essential for developing safer water treatment protocols.
Health Research Applications
3.1 Toxicological Studies
Toxicological assessments have indicated that this compound can induce various health effects when humans are exposed to it through contaminated water or food sources. Research has demonstrated its potential to cause skin irritation and other adverse effects upon repeated exposure .
3.2 Endocrine Disruption
As an endocrine disruptor, DBP has been studied for its interference with hormonal functions in both humans and wildlife. This underscores the importance of monitoring its levels in environmental matrices and consumer products .
Table 1: Summary of Applications of this compound
Case Studies
Case Study 1: Metabolism of this compound in Carrot Callus Cultures
- Objective: To investigate the metabolic pathways of DBP in plant tissues.
- Methodology: Carrot callus was exposed to 100 µg/L of DBP for 120 hours.
- Findings: Eight metabolites were identified using high-resolution mass spectrometry, demonstrating rapid metabolism within plant tissues .
Case Study 2: Health Impact Assessment of Disinfection Byproducts
- Objective: To evaluate the health risks associated with DBPs in drinking water.
- Methodology: A comprehensive review of existing literature on DBPs, focusing on their formation during chlorination.
- Findings: Long-term exposure to DBPs like this compound is associated with increased cancer risk and reproductive issues .
Mechanism of Action
The mechanism of action of 2,4-dibromophenol involves its interaction with biological molecules. The bromine atoms and hydroxyl group allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. In marine sediments, this compound inhibits microbial activity by disrupting cellular processes and enzyme functions . The exact molecular targets and pathways involved are still under investigation, but it is known to affect hemoglobin oxidation and induce hemolysis in human erythrocytes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The position and number of bromine atoms significantly influence the physicochemical and biological behavior of bromophenols. Key structural analogs include:
- 2-Bromophenol (2-BP) and 4-Bromophenol (4-BP): Monobrominated isomers with lower molecular weights.
- 2,6-Dibromophenol (2,6-DBP): A structural isomer of 2,4-DBP with bromines at the 2- and 6-positions.
- 2,4,6-Tribromophenol (2,4,6-TBP): A tri-substituted analog with higher bromine content.
Table 1: Adsorption Capacities of Bromophenols on Carbonaceous Adsorbents
2,4-DBP exhibits higher adsorption capacity than monobrominated analogs due to its larger molecular size and increased hydrophobicity (log P = 3.2) .
Environmental Occurrence and Persistence
Marine Organisms :
- 2,4-DBP is detected in seafood (e.g., shellfish, fish) at concentrations ranging from 0.806–56.1 ng/g dry weight, with higher levels in visceral tissues .
- 2,6-DBP and 2,4,6-TBP are less prevalent in marine organisms, with 2,4,6-TBP being more abundant due to its role as a disinfection byproduct .
Industrial Sources :
- 2,4-DBP is identified in wastewater and sludge, often co-occurring with chlorophenols and PBDEs .
Metabolic Pathways and Degradation
Biodegradation :
- Pseudomonas fluorescens degrades 2,4-DBP via the meta-cleavage pathway, similar to chlorophenols like 2,4-dichlorophenol (2,4-DCP) .
Toxicity Profiles
Cellular Toxicity :
- 2,4-DBP disrupts Ca²⁺ homeostasis in neuroendocrine cells (PC12) at lower concentrations than 2,6-DBP or 2,4,6-TBP .
- Developmental toxicity in marine polychaetes (Platynereis dumerilii) follows the rank: 2,5-dibromohydroquinone > 2,4-DBP > 2,4,6-TBP > 2,6-DBP .
Table 2: Comparative Developmental Toxicity of Halogenated Phenols
Compound | Relative Toxicity Rank | Organism | Reference |
---|---|---|---|
This compound | 6 | Platynereis dumerilii | |
2,4,6-Tribromophenol | 11 | Platynereis dumerilii | |
2,6-Dibromophenol | 14 | Platynereis dumerilii |
The higher toxicity of 2,4-DBP compared to 2,4,6-TBP may stem from its ability to penetrate cell membranes more efficiently due to optimal log P values .
Industrial and Ecological Implications
- Adsorption Efficiency : 2,4-DBP’s high adsorption on carbonaceous materials makes it a target for wastewater treatment but complicates sludge management .
Biological Activity
2,4-Dibromophenol (DBP) is a brominated aromatic compound that has garnered attention due to its diverse biological activities and potential environmental implications. This article reviews the biological activity of this compound, focusing on its metabolism, toxicological properties, and effects on various organisms.
- Chemical Formula : C₆H₄Br₂O
- Molecular Weight : 235.91 g/mol
- CAS Number : 615-58-7
Metabolism in Plants
Recent studies have highlighted the metabolism of this compound in plant systems. A significant investigation involved exposing Daucus carota (carrot) callus tissues to 100 µg/L of DBP for 120 hours. The results indicated:
- Metabolites Identified : Eight distinct metabolites were detected, demonstrating the rapid metabolism of DBP within plant tissues. The metabolites included various conjugates with glucose and amino acids, which were analyzed using high-resolution mass spectrometry .
Metabolite ID | Description |
---|---|
M562 | Glucose conjugate |
M545 | Glucose conjugate |
M661 | Glucose conjugate |
M413 | Dibutyl phthalate conjugate |
M339 | Amino acid conjugate |
M380 | Amino acid conjugate |
M424 | Amino acid conjugate |
M187 | Unknown metabolite |
This study underscores the potential for using plant-based systems to evaluate the uptake and metabolism of xenobiotics like DBP.
Toxicological Properties
The toxicological profile of this compound has been assessed through various studies:
- Acute Toxicity : In laboratory animals such as rats and mice, DBP exhibited rapid absorption and distribution. The highest concentrations were found in the kidney, liver, and brain, with a significant rate of urinary and fecal excretion .
- Chronic Toxicity : Long-term exposure studies indicated that the kidney is a primary target organ for toxicity. Histopathological changes were observed at doses above 15 mg/kg body weight per day, including degeneration of renal tubules and increased organ weights .
- Carcinogenic Potential : Evidence from chronic exposure studies suggests that DBP does not pose a significant carcinogenic risk to humans. No treatment-related tumors were observed in controlled studies .
Biological Activity in Microorganisms
Research has also explored the inhibitory effects of this compound on various microorganisms:
- Enzyme Inhibition : A study reported that bromophenols derived from red algae exhibited alpha-glucosidase inhibitory activity. The IC₅₀ values for DBP against certain enzymes were notably low (0.098 µM against Saccharomyces cerevisiae), indicating potent biological activity .
Environmental Impact
This compound is often found in environmental matrices due to its use in industrial applications, particularly as a flame retardant. Its persistence raises concerns about bioaccumulation and toxicity to aquatic organisms:
- Bioaccumulation Potential : Studies suggest that DBP can accumulate in aquatic organisms, leading to potential toxic effects at higher trophic levels .
Case Studies
- Case Study on Aquatic Toxicity : Research examining the effects of DBP on fish species indicated behavioral changes and physiological stress responses at environmentally relevant concentrations.
- Human Health Assessments : Epidemiological studies have shown mixed results regarding the association between exposure to brominated compounds like DBP and health outcomes such as soft tissue sarcomas. However, no definitive causal relationship has been established .
Q & A
Basic Research Questions
Q. How is the pKa of 2,4-Dibromophenol determined experimentally, and why is this parameter critical for understanding its reactivity?
The pKa of this compound can be determined spectrophotometrically by monitoring pH-dependent changes in UV-Vis absorption spectra. This method relies on the compound's ionization state, which alters its electronic structure and absorbance characteristics. Accurate pKa determination is essential for predicting its behavior in aqueous environments, such as solubility, hydrogen-bonding interactions, and reactivity in nucleophilic substitution reactions .
Q. What are the standard analytical methods for quantifying this compound in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. For example, deuterated internal standards (e.g., this compound-D3) improve quantification accuracy in complex matrices by correcting for matrix effects during MS analysis . Environmental applications often require calibration with certified reference materials to meet regulatory standards .
Q. How can researchers ensure the purity of this compound for experimental use?
Purity validation typically involves a combination of chromatographic methods (e.g., HPLC with UV detection) and spectroscopic techniques (e.g., nuclear magnetic resonance, NMR). For isotopic labeling studies, mass spectrometry is critical to confirm deuterium incorporation in derivatives like this compound-D3 .
Advanced Research Questions
Q. What experimental designs are recommended to study the uncoupling effects of this compound in mitochondrial assays?
Mitochondrial uncoupling activity can be assessed by measuring oxygen consumption rates in isolated mitochondria using Clark-type electrodes. Substrate-specific uncoupling efficiency (e.g., 83% for this compound) is quantified by comparing NADPH oxidation and H₂O₂ production rates. HPLC analysis of hydroxylated products helps distinguish between enzymatic activity and nonspecific oxidative damage .
Q. How can researchers investigate the compound’s role in enzyme-mediated reactions, such as with 2,4-dichlorophenol hydroxylase?
Kinetic assays using purified enzymes should include controls for uncoupling effects. For this compound, substrate specificity (83% activity relative to 2,4-dichlorophenol) and product formation are evaluated via HPLC. Stoichiometric analysis of NADPH consumption and oxygen utilization clarifies whether the compound acts as a substrate or effector .
Q. What methodologies are used to study its photochemical transformation into hydroxylated polybrominated diphenyl ethers (OH-PBDEs)?
Photolysis experiments in aqueous solutions under UV irradiation, coupled with mass spectrometry (e.g., LC-QTOF-MS), can identify intermediates like 2′-OH-BDE68. Computational studies suggest bromophenoxyl radical formation, but experimental validation requires spin-trapping agents (e.g., TEMPO) and electron paramagnetic resonance (EPR) spectroscopy to detect transient radicals .
Q. How can the metabolic fate of this compound in plants be assessed?
Hydroponic exposure studies with isotopic labeling (e.g., ¹⁴C or deuterated analogs) track uptake and metabolism. Metabolites like sulfated or glycosylated derivatives are identified using LC-MS/MS. Rice plant studies revealed debromination to monobrominated phenols and conjugation products, highlighting the role of root exudates in phase II metabolism .
Q. What experimental approaches are suitable for studying abiotic reduction pathways mediated by black carbon (BC)?
Batch experiments with BC (e.g., activated carbon, diesel soot) and reductants like H₂S evaluate redox activity. Reaction progress is monitored via GC/LC-MS to quantify degradation products. Control experiments without BC or reductants isolate the catalytic contribution of BC surfaces in electron transfer processes .
Q. How can microbial degradation pathways of this compound be characterized?
Submerged fungal cultures (e.g., Trametes versicolor) are incubated with the compound, and degradation efficiency is measured via UV-Vis or GC-MS. Extracellular enzyme activity (e.g., laccase) is assayed spectrophotometrically using substrates like ABTS. Metabolite profiling identifies debromination and polymerization products .
Q. Methodological Considerations
- Contradiction Analysis : Discrepancies in reported uncoupling efficiencies (e.g., 40% vs. 83%) may arise from differences in mitochondrial preparation or assay conditions. Standardizing substrate concentrations and oxygen levels is critical .
- Advanced Analytics : For radical detection, combine EPR with isotopic labeling to confirm mechanistic pathways .
- Environmental Relevance : Use environmentally relevant concentrations (e.g., ng/L to µg/L) in fate studies to avoid artifacts from high-dose experimental conditions .
Properties
IUPAC Name |
2,4-dibromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXWFCTVSHEODL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052290 | |
Record name | 2,4-Dibromophenol | |
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Molecular Weight |
251.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,4-Dibromophenol | |
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Boiling Point |
238.5 °C | |
Record name | 2,4-DIBROMOPHENOL | |
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Flash Point |
235 °F 113 °C Method: closed cup | |
Record name | 2,4-DIBROMOPHENOL | |
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Solubility |
Slightly soluble in carbon tetrachloride; very soluble in ethanol, ether, benzene, Very soluble in carbon disulfide, In water, 1.9X10+3 mg/L, 1.9 mg/mL at 15 °C | |
Record name | 2,4-DIBROMOPHENOL | |
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Record name | 2,4-Dibromophenol | |
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Density |
2.0700 g/cu cm at 20 °C | |
Record name | 2,4-DIBROMOPHENOL | |
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Color/Form |
Needles from petroleum ether | |
CAS No. |
615-58-7 | |
Record name | 2,4-Dibromophenol | |
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Record name | 2,4-Dibromophenol | |
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Record name | 2,4-DIBROMOPHENOL | |
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Record name | Phenol, 2,4-dibromo- | |
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Record name | 2,4-Dibromophenol | |
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Record name | 2,4-dibromophenol | |
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Record name | 2,4-DIBROMOPHENOL | |
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Record name | 2,4-DIBROMOPHENOL | |
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Record name | 2,4-Dibromophenol | |
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Melting Point |
38 °C, 40 °C | |
Record name | 2,4-DIBROMOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7651 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-Dibromophenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032079 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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